molecular formula C12H14O B1324719 Cyclobutyl 3-methylphenyl ketone CAS No. 898790-40-4

Cyclobutyl 3-methylphenyl ketone

Cat. No. B1324719
M. Wt: 174.24 g/mol
InChI Key: LHNLEUIZSLSCMZ-UHFFFAOYSA-N
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Description

Cyclobutyl 3-methylphenyl ketone is a chemical compound with the molecular formula C12H14O . It has a molecular weight of 174.239 Da .


Synthesis Analysis

The synthesis of cyclobutyl 3-methylphenyl ketone and similar compounds has been studied in recent years. For instance, a sequential C-H/C-C functionalization strategy has been reported for the stereospecific synthesis of cis-γ-functionalized cyclobutyl ketones from readily available cyclobutyl aryl ketones .


Molecular Structure Analysis

The molecular structure of cyclobutyl 3-methylphenyl ketone consists of a cyclobutyl group attached to a 3-methylphenyl ketone .

Scientific Research Applications

Catalytic Applications

  • The compound has been explored for its catalytic efficiency in the dehydrogenative silylation of ketones. A platinum(II) complex coordinated with a related diphosphinidenecyclobutene exhibited high selectivity for transforming ketones into silyl enol ethers in the presence of pyridine as a co-catalyst, indicating a potential application in synthetic organic chemistry for the preparation of silyl enol ethers from ketones with high yields (Ozawa et al., 2001).

Reactivity and Stability Studies

  • Research into the interaction of 4-membered rings with adjacent carbanion centers has shown that unlike cyclopropyl groups, no significant stabilization of the adjacent carbanion center was detected with cyclobutylcarbinyl phenyl ketones. This study contributes to our understanding of the stabilizing effects of small ring systems on adjacent carbanion centers (Güven & Peynircioǧlu, 2002).

Thermochemical Properties

  • Thermochemical properties and group contribution values for ketene dimers and related structures have been explored, with the study including cyclic structures like cyclobutane-1,3-diones, cyclobut-2-enones, and their derivatives. This research aids in estimating the thermochemical properties of high-weight ketene polymers, which is crucial for understanding the stability and reactivity of these compounds (Morales & Martínez, 2009).

Synthesis and Synthetic Applications

  • A study on the NMR parameters of cyclobutenones and benzocyclobutenones provides insights into the low electrophilicity of the carbonyl moiety in these compounds. Such studies are essential for understanding the reactivity and designing new synthetic routes involving these ketones (Frimer et al., 2003).
  • The synthesis of cyclobutanes and cyclobutenes from the photochemical cleavage of some bicyclo[3.2.0]heptan-2-ones highlights the utility of cyclobutyl ketones in generating complex cyclic structures through photolysis, indicating their potential in synthetic organic chemistry (Sydnes & Van Ha, 2009).

Medicinal Chemistry Applications

  • Cyclobutane scaffolds, including those derived from cyclobutyl ketones, are appreciated in medicinal chemistry for their strained, three-dimensional structure, offering new patterns of substituents. A method for acylating electrophilic strained molecules with cyclobutyl radicals showcases the synthesis of cyclobutyl ketones with potential applications in drug development (Wierzba et al., 2021).

Safety And Hazards

Cyclobutyl 3-methylphenyl ketone is considered hazardous. It is a flammable liquid and vapor, and it is harmful if swallowed . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, and using personal protective equipment .

properties

IUPAC Name

cyclobutyl-(3-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c1-9-4-2-7-11(8-9)12(13)10-5-3-6-10/h2,4,7-8,10H,3,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHNLEUIZSLSCMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30642513
Record name Cyclobutyl(3-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclobutyl 3-methylphenyl ketone

CAS RN

898790-40-4
Record name Cyclobutyl(3-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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